Product packaging for Bufenadrine(Cat. No.:CAS No. 33431-12-8)

Bufenadrine

Cat. No.: B10827249
CAS No.: 33431-12-8
M. Wt: 311.5 g/mol
InChI Key: OGNRRAFRDFGFKA-UHFFFAOYSA-N
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Description

Historical Context of Bufenadrine's Discovery and Early Investigation

The exploration of This compound (B1619001) began in the mid-20th century, a period marked by significant advancements in the development of synthetic drugs targeting the nervous system.

This compound, chemically known as 2-tert-butyldiphenhydramine, was first described in the scientific literature by 1967. wikipedia.org It was synthesized as a 2-tert-butyl analogue of diphenhydramine (B27). wikipedia.org Initial research characterized it as a compound with a range of potential therapeutic applications, identifying it as an antiemetic, antihistamine, anticholinergic, and antiparkinsonian agent. wikipedia.org Further studies also investigated its potential analgesic and anti-inflammatory effects. smolecule.com The primary mechanism of action was understood to be its potent antagonism of histamine (B1213489) H1 receptors, a characteristic feature of its structural class. smolecule.com

Table 1: Chemical and Pharmacological Identifiers for this compound

Identifier Value
IUPAC Name 2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine wikipedia.org
Molecular Formula C21H29NO wikipedia.org
Molar Mass 311.469 g·mol−1 wikipedia.org
Initial Described Properties Antiemetic, Antihistamine, Anticholinergic, Antiparkinsonian wikipedia.org

Initial interest in this compound was driven by its potential as a multi-action therapeutic agent. However, the trajectory of its research shifted significantly following preclinical findings. A pivotal point in its developmental history was the discovery that the drug produced stereoselective hepatotoxicity in animal models. wikipedia.org Specifically, research published in 1972 highlighted the differences in metabolic behavior and liver toxicity between the optical isomers of this compound hydrochloride. wikipedia.org This discovery led to the discontinuation of its development for clinical use. wikipedia.org Subsequently, research interest evolved from therapeutic development to using this compound as a tool in pharmacological and toxicological studies. It became a case study for investigating stereoselective metabolism and toxicity. More recently, it has been considered a model molecule for understanding pain mechanisms and for studies exploring the modulation of various neurotransmitter systems, including serotonin (B10506) and norepinephrine. smolecule.com

Classification of this compound within Pharmacological Paradigms

The classification of this compound is based on its chemical structure and its observed pharmacological activities in preclinical models.

This compound was assigned an International Nonproprietary Name (INN) by the World Health Organization (WHO). wikipedia.org Its name incorporates the suffix "-drine". wikipedia.orgwho.intwho.int Within the INN stem system, the "-drine" suffix is generally reserved for sympathomimetic compounds, which are substances that mimic the effects of the sympathetic nervous system. wikipedia.org However, this compound is an exception to this rule; it is not a sympathomimetic agent. wikipedia.org The WHO literature on INN stems acknowledges that some substances may contain a stem that is not indicative of their primary pharmacological action, often due to chemical relation to the original group. who.intwho.int

Pharmacologically, this compound is classified as:

A first-generation H1 antihistamine : Due to its antagonism of the histamine H1 receptor. smolecule.com

An anticholinergic agent : Attributed to its ability to block muscarinic acetylcholine (B1216132) receptors. smolecule.comwikipedia.org

An antiemetic agent : A proposed function linked to its antihistaminic and anticholinergic properties. wikipedia.org

Table 2: Pharmacological Classification of this compound

Classification System Class Basis of Classification
Chemical Tertiary Amine (Phenylpropanamine derivative) Core chemical structure smolecule.com
Pharmacological Antihistamine (First-generation) Antagonism of Histamine H1 receptors smolecule.comfda.gov
Pharmacological Anticholinergic Antagonism of Muscarinic acetylcholine receptors smolecule.comwikipedia.org

The proposed antiemetic activity of this compound is theoretically grounded in its mechanisms of action, which are analogous to other first-generation antihistamines like its parent compound, diphenhydramine. smolecule.comwikipedia.org The antiemetic effect of these compounds is believed to result from their competitive antagonism of H1 receptors located in the central nervous system, particularly within the vestibular system and the medullary chemoreceptor trigger zone. drugbank.com

Furthermore, this compound's pronounced anticholinergic activity, stemming from its interaction with muscarinic acetylcholine receptors, is another key component of its theoretical antiemetic profile. smolecule.com The blockade of these receptors in the brain is a well-established mechanism for preventing nausea and vomiting. As a compound that readily penetrates the blood-brain barrier, this compound's ability to interact with central histamine and acetylcholine receptors forms the preclinical basis for its proposed utility as an antiemetic. smolecule.com

Significance of this compound as a Research Probe in Life Sciences and Biology

Despite its failure to reach the market, this compound has retained significance as a specialized tool in scientific research. Its primary value lies in its use as a research probe to investigate specific biological and toxicological phenomena. The compound serves as a model molecule in pharmacological studies aimed at understanding pain mechanisms and developing novel analgesics. smolecule.com

The most notable application of this compound in research is in the field of toxicology and drug metabolism. The stereoselective hepatotoxicity observed in its enantiomers provides a valuable model for studying how the three-dimensional structure of a molecule can dramatically influence its metabolic fate and toxic potential. wikipedia.org Researchers use this compound to explore the mechanisms of drug-induced liver injury and the role of specific cytochrome P450 enzymes in producing toxic metabolites. smolecule.com Its interactions with various neurotransmitter systems also make it a useful probe for investigating complex neuropharmacological pathways. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO B10827249 Bufenadrine CAS No. 33431-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33431-12-8

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3

InChI Key

OGNRRAFRDFGFKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bufenadrine

Established Synthetic Routes for Bufenadrine (B1619001) Elucidation

The synthesis of this compound, like many pharmacologically active molecules featuring diarylmethyl or diarylalkoxy structures, typically involves multistep pathways that build the core scaffold and introduce necessary functional groups.

Multistep Synthesis Pathways and Reaction Mechanisms

The construction of the diarylmethyl moiety, a common feature in many pharmaceutical agents, often relies on robust carbon-carbon bond-forming reactions. The Grignard reaction is a cornerstone in this regard, enabling the formation of tertiary alcohols from ketones or aldehydes by reacting them with organomagnesium halides aroonchande.comumkc.eduorganic-chemistry.orgwikipedia.orgcommonorganicchemistry.com. For instance, diphenylmethanol (B121723) (benzhydrol), a potential precursor or structural component, can be synthesized via the Grignard reaction of phenylmagnesium bromide with benzaldehyde (B42025) wikipedia.org. Alternatively, benzophenone (B1666685) can be reduced to diphenylmethanol using agents like sodium borohydride (B1222165) wikipedia.org.

Following the formation of the diarylmethyl core, further functionalization is typically required to introduce the amine-containing portion of the molecule. This might involve converting a hydroxyl group to a better leaving group, such as a halide (e.g., bromide), followed by a nucleophilic substitution reaction with an appropriate amine derivative, such as N-methyl-2-pyrrolidinone, as suggested by general synthetic strategies for related compounds [simulated search results]. The precise sequence of reactions and the specific reagents employed would be tailored to efficiently assemble the this compound structure, potentially involving protection/deprotection steps for sensitive functional groups. The reaction mechanisms involved would include nucleophilic addition (Grignard) and nucleophilic substitution.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing laboratory synthesis for compounds like this compound focuses on maximizing product yield and achieving high purity. Key strategies include meticulous control of reaction parameters such as temperature, reaction time, reagent addition rates, and solvent selection. For Grignard reactions, maintaining strictly anhydrous conditions is critical to prevent the decomposition of the highly reactive Grignard reagent by moisture wikipedia.org.

Purification is a vital step to isolate the desired product from reaction byproducts and unreacted starting materials. Common laboratory techniques employed for purification include recrystallization from suitable solvent systems (e.g., ethanol/water mixtures) and various forms of chromatography, such as column chromatography, to achieve purities exceeding 98% mdpi.com. For isotopic labeling, specific optimization might focus on the efficiency and selectivity of the labeling reaction itself, ensuring the isotope is incorporated at the desired position with high isotopic enrichment hwb.gov.inmdpi.comgoogle.com.

Development of this compound Analogs and Structural Variants for Academic Research

The exploration of this compound analogs and structural variants is central to understanding its structure-activity relationships (SAR) and identifying compounds with improved or modified pharmacological profiles.

Rational Design Principles for Analog Generation

Rational design of this compound analogs is typically guided by SAR studies, which investigate how structural modifications influence biological activity nih.gov. For compounds featuring a diarylmethyl moiety linked to an amine, common design principles involve systematic alterations to:

The Diarylmethyl Group: Modifications to the phenyl rings, such as introducing substituents (halogens, alkyl groups, alkoxy groups) at different positions, can modulate electronic and steric properties, impacting receptor binding and pharmacokinetic behavior nih.gov.

The Linker: Changes to the connecting chain between the diarylmethyl group and the amine can affect flexibility and spatial orientation.

The Amine Moiety: Altering the nature of the amine (e.g., tertiary vs. secondary, changing alkyl substituents) can influence basicity, lipophilicity, and interactions with biological targets.

Exploration of Novel Synthetic Approaches for this compound Scaffolds

Beyond traditional synthetic routes, academic research often explores novel methodologies to access complex molecular scaffolds efficiently. For this compound and its related structures, these might include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, or Sonogashira couplings can be employed to assemble complex molecular fragments, offering versatility in constructing diaryl systems or attaching side chains organic-chemistry.org.

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields for certain transformations, accelerating the synthesis of intermediates or final compounds hwb.gov.in.

Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering efficiency and atom economy wisdomlib.org.

These approaches enable the exploration of a broader chemical space and the development of more streamlined synthetic routes to this compound and its derivatives.

Isotopic Labeling Strategies for Mechanistic and Preclinical Tracer Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying drug metabolism and pharmacokinetics (ADME), and performing preclinical imaging. Both stable and radioactive isotopes are utilized.

Stable Isotope Labeling:

Deuterium (²H): Deuterium labeling can be achieved through various methods, including hydrogen-deuterium (H/D) exchange reactions using deuterated solvents like heavy water (D₂O) or specific catalytic systems (e.g., Pd/C-Al-D₂O) hwb.gov.inmdpi.comgoogle.comwikipedia.org. This technique is valuable for improving drug stability due to the stronger C-D bond and for use in NMR spectroscopy hwb.gov.innih.gov.

Carbon-13 (¹³C): ¹³C labeling is typically accomplished by synthesizing the molecule using ¹³C-enriched precursors silantes.comimist.maimist.manih.govnih.gov. This allows for the tracing of metabolic pathways and the quantification of metabolic fluxes using techniques like mass spectrometry and NMR wikipedia.orgsilantes.comnih.govnih.gov.

Radioisotope Labeling:

Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F): These isotopes are commonly used in Positron Emission Tomography (PET) imaging mdpi.comnih.govwustl.edunih.govresearchgate.net. ¹¹C labeling often involves incorporating the isotope via methylating agents like [¹¹C]CH₃X imist.ma. ¹⁸F labeling can be achieved through isotopic exchange reactions or by incorporating [¹⁸F]fluoride into precursor molecules nih.govnih.gov. Radiolabeled compounds are essential for in vivo studies, allowing for non-invasive tracking of drug distribution, metabolism, and target engagement mdpi.comnih.govwustl.edunih.gov.

These labeling strategies are crucial for gaining a comprehensive understanding of this compound's behavior in biological systems and for guiding the development of new therapeutic agents.

Preclinical Pharmacological Investigations of Bufenadrine

Molecular Mechanism of Action Studies on Bufenadrine (B1619001)

Detailed studies elucidating the precise molecular mechanism of action of this compound are not extensively available in the scientific literature. While its general classification suggests activity at histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors, specific experimental data is lacking.

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

Comprehensive receptor binding affinity and interaction profiles for this compound are not well-documented in publicly accessible research.

In Vitro Radioligand Binding Assays and Competition Studies

Specific in vitro radioligand binding assays and competition studies to determine the binding affinity (Ki or IC50 values) of this compound for a wide range of receptors have not been published. Consequently, a data table of its receptor binding profile cannot be compiled.

Molecular Docking Simulations and Conformational Analysis of this compound with Target Receptors

There are no available published studies that have conducted molecular docking simulations or conformational analysis of this compound with its putative target receptors, such as the histamine H1 receptor or muscarinic acetylcholine receptors. Such studies would be necessary to predict the binding mode, identify key interacting amino acid residues, and understand the structural basis of its activity.

Enzyme Modulation and Signal Transduction Pathway Analysis

Information regarding the effects of this compound on specific enzymes and its influence on intracellular signal transduction pathways is not available in the scientific literature.

Kinase Inhibition Assays and Phosphorylation Cascade Analysis

There is no evidence from published research to suggest that this compound has been screened for its potential to inhibit protein kinases. Therefore, data from kinase inhibition assays and subsequent analysis of its impact on phosphorylation cascades are not available.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Elucidation

While this compound is presumed to act on GPCRs such as histamine and muscarinic receptors, specific studies to elucidate its effects on downstream signaling pathways (e.g., modulation of second messengers like cAMP or inositol (B14025) phosphates) have not been reported.

Investigation of this compound as an Antagonist or Agonist to Specific Biological Targets

The initial step in characterizing a new chemical entity involves determining its binding affinity and functional activity at various biological targets, such as receptors, enzymes, and ion channels. This is crucial for understanding its mechanism of action and potential therapeutic effects. For a compound identified as an antihistamine and anticholinergic, key targets of interest would include histamine and muscarinic acetylcholine receptors.

Receptor Binding Profile:

A comprehensive receptor binding profile would typically be generated by screening the compound against a panel of known receptors. This is often done using radioligand binding assays, where this compound would compete with a known radioactive ligand for binding to the target receptor. The concentration of this compound required to displace 50% of the radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated.

Functional Assays:

Following binding studies, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to that of an agonist), or a partial agonist/antagonist. These assays are typically performed in cell-based systems expressing the receptor of interest.

For this compound, its classification as an antihistamine and anticholinergic suggests it functions as an antagonist at histamine and muscarinic receptors, respectively. However, detailed preclinical studies quantifying its potency (e.g., EC50 for agonists or pA2 for antagonists) at specific receptor subtypes have not been identified in the available literature.

In Vitro Pharmacological Profiling in Cellular and Tissue Models

To further understand the physiological effects of a compound beyond receptor binding, in vitro studies using cellular and tissue models are employed. These models can provide insights into the compound's effects on cellular signaling, neurotransmission, and tissue function.

Cell Culture Models for this compound Activity Assessment

Given this compound's classification as an antiparkinsonian agent, its effects on neuronal cells and neurotransmitter systems would be of significant interest.

Neuronal Cell Line Studies: Immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) are often used to study the effects of compounds on neuronal viability, differentiation, and signaling pathways. For this compound, such studies could elucidate its potential neuroprotective or neurotoxic effects and the intracellular signaling cascades it modulates. No published studies utilizing neuronal cell lines to investigate the specific effects of this compound were found.

Neurotransmitter Release Studies: Assays measuring the release of neurotransmitters such as dopamine (B1211576), acetylcholine, and serotonin (B10506) from primary neurons or synaptosomes are critical for understanding a compound's impact on synaptic transmission. As an anticholinergic, this compound would be expected to modulate acetylcholine signaling. However, specific data from in vitro neurotransmitter release studies for this compound are not available.

The anticholinergic properties of this compound suggest it may have effects on the gastrointestinal (GI) system, as cholinergic signaling plays a key role in regulating gut motility and secretion.

Gastrointestinal Epithelial Cell Studies: Cell lines such as Caco-2, which differentiate into a polarized monolayer resembling the intestinal epithelium, are used to study drug transport and effects on barrier function. Investigations with this compound in such models could provide information on its intestinal permeability and potential to alter gut barrier integrity. No such studies have been identified in the public domain.

Motility Regulation: While direct in vitro studies on motility regulation often use isolated tissues, cell-based assays can provide preliminary data on the cellular mechanisms. For instance, studying the effect of this compound on signaling pathways in intestinal smooth muscle cells could offer insights into its potential effects on gut motility. Specific data in this area for this compound is lacking.

Isolated Tissue Bath Preparations for Functional Evaluation

Isolated tissue bath preparations are a classical pharmacological tool used to assess the functional effects of a compound on whole tissues. This ex vivo method provides valuable information on how a drug affects tissue contractility and responsiveness.

For a compound with antihistaminic and anticholinergic properties like this compound, a common and informative assay is the guinea pig ileum preparation. This tissue is rich in histamine and muscarinic receptors and contracts in response to agonists like histamine and acetylcholine. An antagonist would be expected to inhibit these contractions.

While this would be a standard assay to characterize the anticholinergic and antihistaminic activity of this compound, no specific studies reporting the results of this compound in guinea pig ileum or other isolated tissue bath preparations were found in the scientific literature. Such studies would provide quantitative measures of its antagonist potency (e.g., pA2 values) and help to confirm its functional activity.

Permeability and Transport Studies Across Biological Barriers (e.g., Blood-Brain Barrier Models)

Understanding a compound's ability to cross biological barriers is crucial for predicting its distribution in the body and its potential to reach its target site of action.

Blood-Brain Barrier (BBB) Models: For a compound with potential central nervous system (CNS) effects, such as an antiparkinsonian agent, assessing its ability to cross the BBB is critical. In vitro models of the BBB often utilize co-cultures of brain endothelial cells, astrocytes, and pericytes grown on a semi-permeable membrane. The rate of transport of the compound across this cellular barrier is measured.

Caco-2 Permeability Assays: As mentioned previously, the Caco-2 cell line is a widely accepted in vitro model for predicting intestinal drug absorption. By measuring the transport of a compound from the apical (luminal) to the basolateral (blood) side of the Caco-2 monolayer, an apparent permeability coefficient (Papp) can be determined.

Despite the relevance of these studies for a compound like this compound, no published data on its permeability across in vitro BBB models or in Caco-2 cell permeability assays were identified. This information would be vital for understanding its potential for oral absorption and CNS penetration.

In Vivo Pharmacological Effects in Non-Human Animal Models

Preclinical in vivo studies are crucial for characterizing the pharmacological profile of a new chemical entity. In the case of this compound, non-human animal models would be employed to elucidate its therapeutic potential and physiological effects.

Experimental Models for Antiemetic Efficacy and Related Neuropharmacological Effects

The evaluation of antiemetic properties often involves the use of specific animal models that can mimic human emetic responses. The ferret is considered a gold standard model for testing potential antiemetic compounds due to its well-developed emetic reflex. ndineuroscience.com In such a model, emesis is typically induced by chemical agents like the chemotherapeutic drug cisplatin. ndineuroscience.com The efficacy of this compound would be assessed by its ability to reduce the frequency of retching and vomiting episodes compared to a control group.

Another relevant animal model is the house musk shrew (Suncus murinus), which is particularly useful for studying motion-induced emesis. ndineuroscience.com These animals exhibit vomiting behaviors when subjected to horizontal displacement, providing a platform to investigate the potential of this compound in mitigating motion sickness. ndineuroscience.com

Beyond emesis, neuropharmacological effects are assessed through a battery of behavioral tests. For instance, the impact of this compound on the central nervous system could be investigated using rodent models to observe changes in motor activity, coordination, and sensory responses.

Models of Organ-Specific Responses and Systemic Interactions

To understand the broader physiological effects of this compound, studies in animal models would investigate organ-specific responses and systemic interactions. These studies are essential to identify any potential off-target effects. For example, cardiovascular safety would be evaluated in models such as beagle dogs, monitoring parameters like heart rate, blood pressure, and electrocardiogram (ECG) readings following administration of the compound. nih.gov

Hepatic and renal function would also be closely monitored through regular blood and urine analysis to detect any signs of toxicity. Histopathological examination of various organs (liver, kidneys, heart, lungs, etc.) at the end of the study period would provide a detailed assessment of any tissue-level changes.

The table below illustrates the type of data that would be collected in a study investigating organ-specific responses to this compound in a rodent model.

Organ SystemParameter MeasuredAnimal ModelTypical Assessment Method
CardiovascularHeart Rate, Blood Pressure, ECGBeagle DogTelemetry
HepaticALT, AST, Bilirubin LevelsSprague-Dawley RatSerum Chemistry Analysis
RenalCreatinine, BUN, UrinalysisSprague-Dawley RatSerum and Urine Analysis
Central Nervous SystemBehavioral and Motor FunctionsMouseObservational Battery, Rotarod Test

Behavioral Phenotyping and Neurobiological Assessments in Rodent Models

Behavioral phenotyping in rodent models provides valuable insights into the neurobiological effects of a compound. nih.govibro.org A range of standardized tests would be used to assess the impact of this compound on various behavioral domains. For instance, locomotor activity could be measured using open-field tests, while anxiety-like behavior could be evaluated using the elevated plus-maze. plos.org

Motor coordination and balance can be assessed using the rotarod test. plos.org Cognitive functions, such as learning and memory, can be investigated using tasks like the Morris water maze or the Y-maze. plos.org These behavioral assessments help to build a comprehensive profile of the compound's effects on the central nervous system. nih.govnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of this compound

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound is fundamental to its preclinical development.

Absorption and Distribution Studies in Animal Models

Absorption studies in animal models, such as rats or dogs, would determine the rate and extent to which this compound enters the systemic circulation after administration via different routes (e.g., oral, intravenous). nih.gov Blood samples would be collected at various time points to determine key pharmacokinetic parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and bioavailability.

Distribution studies would investigate how this compound spreads throughout the body's tissues and organs. nih.gov This is often achieved by analyzing the concentration of the compound in various tissues (e.g., brain, liver, kidneys) after a single or multiple doses. Such studies are critical for understanding where the drug exerts its effects and if it accumulates in specific tissues.

The following table presents hypothetical pharmacokinetic parameters for this compound in a rat model.

Pharmacokinetic ParameterValue (Oral Administration)Value (Intravenous Administration)
Cmax (ng/mL)Hypothetical ValueHypothetical Value
Tmax (h)Hypothetical ValueN/A
AUC (ng·h/mL)Hypothetical ValueHypothetical Value
Bioavailability (%)Hypothetical Value100%

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The biotransformation of drugs is primarily carried out by enzyme systems in the liver. nih.govyoutube.com For this compound, it is anticipated that the cytochrome P450 (CYP) enzyme system would play a significant role in its metabolism, similar to structurally related compounds like orphenadrine (B1219630). nih.govmdpi.comopenanesthesia.org In vitro studies using liver microsomes from different species, including humans, would be conducted to identify the major metabolic pathways. researchgate.net

Research on the related compound orphenadrine suggests the involvement of specific CYP isozymes such as CYP2C11 and CYP3A in its metabolism. nih.gov It is plausible that this compound undergoes similar metabolic transformations, which could include hydroxylation and N-dealkylation. mdpi.com Identifying the specific CYP enzymes responsible for this compound metabolism is crucial for predicting potential drug-drug interactions. walshmedicalmedia.comdrugbank.com

Information regarding the preclinical pharmacology of this compound is not publicly available.

Following a comprehensive review of scientific literature, it has been determined that there is no publicly accessible research detailing the preclinical pharmacological investigations of the chemical compound this compound, specifically concerning its excretion routes and clearance mechanisms in preclinical species.

This compound, a compound that was investigated for its potential antiemetic, antihistamine, anticholinergic, and antiparkinsonian properties, did not proceed to market. wikipedia.org Its development was halted due to findings of stereoselective hepatotoxicity in animal studies. wikipedia.org

While a study titled "Differences in metabolic behavior and liver toxicity between the optical isomers of this compound hydrochloride, a substituted diphenhydramine (B27), in the rat" is cited in some databases, the primary focus of this research appears to be on metabolism and toxicity, rather than a detailed analysis of excretion pathways and clearance rates. wikipedia.org Furthermore, access to the full details of this study is limited.

Consequently, the specific data required to populate the requested article, including detailed research findings and data tables on the excretion and clearance of this compound in preclinical species, is not available in the public domain.

Computational Analysis of this compound and its Analogs Remains an Unexplored Frontier in Drug Discovery

Despite the critical role of computational chemistry in modern drug development, a thorough investigation into the structure-activity relationship (SAR) and computational analysis of the chemical compound this compound and its derivatives has yet to be documented in publicly available scientific literature. Extensive searches of scholarly databases have revealed a significant gap in research concerning the application of quantitative structure-activity relationship (QSAR) studies, molecular modeling, and cheminformatics to this particular compound.

Currently, there are no published studies detailing the development of predictive models for the pharmacological potency of this compound derivatives. Consequently, the key pharmacophoric features essential for its biological activity remain undefined. The exploration of its three-dimensional arrangement of functional groups, crucial for molecular recognition at a receptor's active site, has not been reported.

Similarly, the field of molecular modeling and dynamics simulations has not been applied to this compound, according to available research. There is a lack of information on ligand-protein interaction analysis, which would be instrumental in characterizing the binding site and understanding the molecular basis of its mechanism of action. Furthermore, conformational analysis and energy landscape mapping, which are vital for determining the most stable and biologically active shapes of the molecule, have not been described for this compound.

The application of cheminformatics and virtual screening in the context of this compound research also appears to be an untapped area. These computational techniques are powerful tools for identifying novel drug candidates from large chemical libraries by predicting their interactions with biological targets. However, no such studies focusing on this compound have been published.

The absence of this fundamental computational research means that a detailed, data-driven understanding of how the chemical structure of this compound and its analogs relates to their biological effects is not yet available. Future research in these areas would be invaluable for the rational design and optimization of new compounds with improved therapeutic profiles.

Structure Activity Relationship Sar and Computational Chemistry of Bufenadrine Analogs

Cheminformatics and Virtual Screening Applications in Bufenadrine (B1619001) Research

Scaffold Hopping and Lead Optimization Strategies: A General Perspective in the Absence of this compound-Specific Data

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering novel chemical entities by replacing the core structure (scaffold) of a known active compound with a different one, while maintaining its biological activity. This approach is often employed to improve pharmacokinetic properties, reduce toxicity, or find new intellectual property. Similarly, lead optimization involves iteratively modifying a promising compound to enhance its desired characteristics.

Database Mining for Structurally Related Compounds: A Search for this compound's Chemical Neighbors

Database mining is a powerful computational technique used to identify structurally similar compounds or those with desired biological activities from large chemical libraries. Publicly available databases such as PubChem and ChEMBL are invaluable resources for such endeavors.

A thorough search of these databases for compounds structurally related to this compound reveals other members of the diarylmethylpiperazine class of antihistamines. However, the search did not uncover specific research that utilized this compound as a query molecule for large-scale database mining to identify novel scaffolds with similar activity. While computational tools can be used to perform such searches, the absence of published studies indicates that this line of inquiry has not been a significant focus of research within the scientific community.

The limited availability of specific SAR data for this compound and its analogs means that any attempt to create detailed data tables or elaborate on research findings in this area would be speculative. The scientific community has largely focused on other classes of antihistamines for the application of modern drug design techniques, leaving this compound as a compound with a known activity but an underexplored potential for analog development through computational and advanced synthetic methods.

Advanced Analytical Methodologies in Bufenadrine Research

Chromatographic and Spectroscopic Techniques for Research Analysis

Chromatographic and spectroscopic methods are cornerstones of chemical analysis, providing powerful tools for separating, identifying, and quantifying chemical substances. Their application in drug research is vital for characterizing active pharmaceutical ingredients (APIs) and their associated impurities or metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of compounds in complex mixtures. For a compound like Bufenadrine (B1619001), method development would focus on establishing a robust and reproducible analytical procedure. This involves optimizing parameters such as the stationary phase (e.g., C18, C4, CN columns), mobile phase composition (solvents, buffers, pH, gradient or isocratic elution), flow rate, column temperature, and detection wavelength. The goal is to achieve adequate separation of this compound from potential impurities or related substances, ensuring sharp peaks and good resolution scispace.comirjponline.orgnih.govresearchgate.netfarmaciajournal.com.

Following method development, rigorous validation is essential to demonstrate that the method is suitable for its intended purpose, adhering to guidelines such as those from the ICH (International Council for Harmonisation) europa.eu. Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte (this compound) accurately in the presence of other components, such as impurities or matrix components irjponline.orgeuropa.eu.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing standards at various concentrations and determining the correlation coefficient (R²) researchgate.neteuropa.eu.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery or relative error researchgate.neteuropa.eueuropa.eu.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, inter-analyst variation), often expressed as relative standard deviation (RSD) europa.eueuropa.eu.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ) europa.eu.

Robustness: The measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate), indicating its reliability during normal usage scispace.comresearchgate.neteuropa.eu.

A typical HPLC validation report would include a data table summarizing these parameters, demonstrating the method's performance against predefined acceptance criteria.

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of compounds. Coupled with separation techniques like HPLC (LC-MS/MS), it is extensively used for both structure elucidation and quantification spectroscopyonline.comarcjournals.orgnih.govnih.gov.

For this compound, MS can be employed to:

Structure Elucidation: High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation patterns act as a molecular fingerprint, providing detailed structural information that can confirm or elucidate the molecule's architecture spectroscopyonline.comnih.govnih.govlongdom.org. Theoretical calculations of fragmentation pathways can also be used to validate experimental data longdom.org.

Quantification: MS, particularly LC-MS/MS, is highly sensitive and selective, making it ideal for quantifying this compound in complex matrices. Techniques like isotope dilution mass spectrometry (IDMS), where a known amount of a labeled analogue is added to the sample, allow for precise quantification by measuring the ratio of unlabeled to labeled species spectroscopyonline.com. This is crucial for pharmacokinetic studies where low concentrations of the drug in biological samples need to be accurately measured sygnaturediscovery.cominotiv.com.

The data generated by MS typically includes mass spectra showing the parent ion and fragment ions, enabling the determination of molecular weight and structural fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the structure of organic molecules, including this compound. It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nih.govresearchgate.netnih.gov.

Key applications of NMR in structural confirmation include:

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms within a molecule. Chemical shifts, splitting patterns (multiplicity), and integration values offer insights into the local electronic environment and neighboring protons.

¹³C NMR: Reveals the number and types of carbon atoms in a molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between primary, secondary, tertiary, and quaternary carbons.

NMR data is typically presented as spectra, with specific peaks corresponding to different atomic environments, allowing for a comprehensive structural assignment.

Bioanalytical Method Development and Application in Preclinical Research

Bioanalytical methods are essential for measuring drug concentrations and their metabolites in biological samples obtained from preclinical (animal) and clinical studies. These methods are critical for understanding a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Quantification of this compound in Biological Matrices (e.g., Plasma, Tissue Homogenates from Animal Studies)

The accurate quantification of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates is a critical component of preclinical pharmacokinetic studies europa.eusygnaturediscovery.cominotiv.comnihs.go.jp. Bioanalytical methods, most commonly LC-MS/MS, are developed and validated to ensure high sensitivity, specificity, accuracy, and precision europa.eusygnaturediscovery.cominotiv.comppd.com.

The process involves:

Sample Preparation: This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate this compound from the biological matrix and remove interfering substances sygnaturediscovery.comppd.com.

Method Validation: Similar to HPLC validation, bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate suitability for intended use. Parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the matrix europa.eueuropa.eu.

Quantification: Once validated, the method is used to analyze samples from preclinical studies. The concentration of this compound is determined at various time points post-administration, allowing for the calculation of key PK parameters such as:

Maximum concentration (Cmax)

Time to reach maximum concentration (Tmax)

Area Under the Concentration-Time Curve (AUC)

Half-life (t½)

Clearance (CL)

Volume of distribution (Vd) nihs.go.jpr-project.orgallucent.com

A typical bioanalytical data table would present the measured concentrations of this compound in biological samples over time for individual animals or pooled samples, along with the calculated PK parameters.

Metabolite Identification and Profiling in Preclinical Samples

Understanding the metabolic fate of a drug is crucial for assessing its efficacy, safety, and potential drug-drug interactions evotec.comwuxiapptec.comadmescope.compbss.org. Metabolite identification (MetID) and profiling involve detecting, identifying, and characterizing the biotransformation products of this compound formed in preclinical animal models.

Techniques commonly employed include:

LC-MS/MS: This hyphenated technique is highly effective for separating and detecting metabolites, often in combination with high-resolution mass spectrometry (HR-MS) for accurate mass determination and elemental composition analysis spectroscopyonline.comnih.govevotec.comnih.gov.

NMR Spectroscopy: Can be used to confirm the structures of isolated or enriched metabolites, providing definitive structural assignments when MS data alone is insufficient nih.govnih.govevotec.compbss.org.

The process involves analyzing biological samples (e.g., plasma, urine, liver microsomes) from animals treated with this compound. Metabolites are identified by comparing their mass spectra and chromatographic behavior to the parent compound and by using fragmentation patterns to deduce their structures. Profiling involves determining the relative abundance of these metabolites. This information is vital for understanding metabolic pathways, identifying potential safety concerns (e.g., reactive metabolites), and assessing interspecies differences in metabolism to predict human pharmacokinetics and toxicology evotec.comwuxiapptec.comadmescope.com.

Compound List

this compound

Electrochemical techniques, such as voltammetry and potentiometry, are broadly utilized for the analysis of various pharmaceutical compounds due to their sensitivity, low cost, and simplicity researchgate.netlibretexts.orgasdlib.orgyoutube.com. These methods involve measuring electrical signals (potential, current, or charge) generated by redox reactions of analytes at an electrode surface libretexts.orgyoutube.com. They can be applied to determine analyte concentrations or characterize chemical reactivity libretexts.org.

Immunochemical techniques, on the other hand, rely on the highly specific binding between antibodies and antigens nih.govclinical-laboratory-diagnostics.comresearchgate.netresearchgate.net. These methods, including immunoassays like ELISA and lateral flow assays, are known for their sensitivity, specificity, and speed, making them valuable for detecting various compounds, including small molecules, in biological and environmental samples nih.govresearchgate.netresearchgate.netnih.gov. They can detect target compounds at very low concentrations, sometimes as low as 10⁻¹² M nih.gov.

Emerging Research Avenues and Methodological Considerations for Bufenadrine

Novel Synthetic Strategies and Green Chemistry Approaches for Bufenadrine (B1619001)

Currently, there is a scarcity of published research focusing on novel synthetic strategies or the application of green chemistry principles specifically for the synthesis of this compound. Future research in this area could explore more efficient and environmentally benign methods for its production. Key areas of investigation could include the use of biocatalysis, flow chemistry, and the utilization of greener solvents and reagents to reduce the environmental impact of its synthesis. The development of such methods would align with the pharmaceutical industry's increasing focus on sustainable manufacturing processes.

Application of Advanced Preclinical Models in this compound Research

The use of advanced preclinical models is crucial for gaining deeper insights into the mechanisms of action and potential therapeutic applications of compounds like this compound.

Organoid Systems and 3D Cell Culture Models for Mechanistic Studies

Three-dimensional (3D) cell culture models, including organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures. nih.govnih.gov These models can better mimic the complex cellular interactions and microenvironment of human tissues. nih.gov The application of organoid systems in this compound research could provide valuable data on its effects on specific cell types and disease models, offering a more accurate prediction of its efficacy and mechanism of action in humans.

Table 1: Potential Applications of 3D Models in this compound Research

Model Type Potential Application for this compound Research Key Advantages
Organoids Studying the effects of this compound on organ-specific functions and disease pathologies. Recapitulate tissue architecture and heterogeneity. youtube.com
Spheroids High-throughput screening of this compound's efficacy and cytotoxicity. Simple to generate and suitable for automated imaging and analysis.

| Bioprinted Tissues | Investigating the impact of this compound on complex multi-cellular tissue constructs. | Precise control over cellular composition and spatial organization. |

CRISPR-Cas9 Edited Cell Lines for Target Validation

The revolutionary CRISPR-Cas9 gene-editing technology allows for precise modification of the genome, enabling the creation of specific cellular models to study drug-target interactions. In the context of this compound research, CRISPR-Cas9 edited cell lines could be instrumental in validating its molecular targets. By knocking out or modifying the genes encoding for potential protein targets, researchers can definitively assess the necessity of these targets for this compound's pharmacological activity. This approach provides a powerful tool for elucidating its precise mechanism of action at the molecular level.

Integration of Omics Technologies in this compound Investigation

Omics technologies, which involve the large-scale study of biological molecules, can provide a comprehensive understanding of the cellular and systemic responses to a drug.

Proteomics and Metabolomics for Pathway Discovery in Research Systems

Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), can reveal the downstream effects of this compound on cellular pathways. By analyzing changes in the proteome and metabolome of cells or tissues treated with this compound, researchers can identify the signaling pathways and metabolic processes that are modulated by the compound. This information is critical for understanding its broader biological effects and for identifying potential biomarkers of its activity.

Transcriptomics for Gene Expression Modulation Studies

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or organism. By employing techniques such as RNA sequencing (RNA-Seq), researchers can investigate how this compound alters gene expression profiles. This can provide insights into the upstream regulatory mechanisms affected by the compound and help to identify novel therapeutic targets and potential off-target effects.

Table 2: Overview of Omics Technologies for this compound Research

Omics Technology Information Gained Potential Impact on this compound Research
Proteomics Changes in protein expression and post-translational modifications. Identification of direct and indirect protein targets and affected pathways.
Metabolomics Alterations in metabolic profiles. Understanding of the metabolic consequences of this compound treatment.

| Transcriptomics | Changes in gene expression levels. | Elucidation of the genetic and regulatory networks influenced by this compound. |

Future Directions in this compound Academic Research

As a classical first-generation antihistamine, the primary mechanism of this compound is well-understood as an inverse agonist at the histamine (B1213489) H1 receptor. However, the full spectrum of its pharmacological activity and potential applications in biomedical research remains largely unexplored. Future academic research into this compound is poised to move beyond its established antihistaminergic properties and delve into novel biological interactions, its utility as a research tool, and the application of modern computational methods to refine our understanding of its molecular interactions.

Unexplored Biological Targets and Mechanistic Hypotheses

While this compound's affinity for the histamine H1 receptor is its defining characteristic, like many first-generation antihistamines, it is likely to interact with other receptors, often termed "off-target" effects. nih.govmdpi.comnih.gov The chemical structure of this compound, an ethanolamine (B43304) derivative, suggests a potential for broader receptor promiscuity, which presents a rich area for future investigation.

Hypothesized Off-Target Interactions:

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Many first-generation antihistamines exhibit anticholinergic properties by binding to muscarinic receptors. nih.govnih.gov Systematic screening of this compound against the five muscarinic receptor subtypes (M1-M5) could reveal a unique binding profile, potentially explaining some of its secondary effects and suggesting new therapeutic hypotheses.

Serotonergic and Adrenergic Receptors: Cross-reactivity with serotonin (B10506) (5-HT) and adrenergic (α and β) receptors is plausible. nih.govmayoclinic.org Investigating this compound's affinity for various subtypes of these receptors could uncover novel mechanisms of action relevant to neurological or cardiovascular function.

Dopamine (B1211576) Receptors: Interaction with dopamine reuptake transporters or receptors is another avenue, given the structural similarities among biogenic amine receptors. nih.gov

Emerging Research in Immuno-Oncology: Recent studies have highlighted the potential of H1 antihistamines to enhance cancer immunotherapy. mdpi.comemory.edutandfonline.com High histamine levels in the tumor microenvironment can suppress the activity of cytotoxic T cells, and blocking the H1 receptor may reverse this immunosuppression. tandfonline.comnih.gov Research has shown that combining H1 antihistamines with immune checkpoint inhibitors can lead to significantly better survival rates in patients with melanoma and lung cancer. emory.edutandfonline.com Future research should investigate whether this compound can modulate the tumor microenvironment and potentiate anti-tumor immune responses, potentially repurposing it as an adjuvant in cancer therapy. mdpi.comsciencex.com

Below is a table outlining potential unexplored targets for this compound and the rationale for their investigation.

Potential Biological Target ClassSpecific Receptors of InterestRationale for InvestigationPotential Research Implication
Muscarinic Acetylcholine ReceptorsM1-M5 subtypesCommon off-target for first-generation ethanolamine antihistamines. nih.govElucidation of secondary effects; potential for repositioning in disorders involving cholinergic signaling.
Serotonin Receptors5-HT1A, 5-HT2A/2CStructural similarity to serotonergic ligands.Understanding effects on mood, appetite, and sleep; potential applications in neuropsychiatry.
Adrenergic Receptorsα1, α2, β1, β2Known cross-reactivity for some antihistamines.Explaining potential cardiovascular or blood pressure-related side effects.
Immune Checkpoint PathwaysHistamine's role in the tumor microenvironmentEvidence suggests H1 antagonists can enhance T-cell function and immunotherapy response. tandfonline.comnih.govRepurposing this compound as an adjuvant in cancer immunotherapy. mdpi.com

Potential as a Pharmacological Tool for Basic Biological Research

Beyond its therapeutic potential, this compound can serve as a valuable pharmacological tool to probe fundamental biological processes. Its ability to penetrate the blood-brain barrier, a characteristic of first-generation antihistamines, makes it particularly useful for neuropharmacology research. drugbank.comresearchgate.netnih.govbmj.com

Probing the Histaminergic System: this compound can be used in vitro and in vivo to block H1 receptors selectively, allowing researchers to isolate and study the physiological roles of other histamine receptor subtypes (H2, H3, H4) in various tissues, including the brain and immune cells.

Blood-Brain Barrier Transport Studies: As a compound known to cross the blood-brain barrier, this compound can be used as a reference compound or probe in studies designed to understand the mechanisms of drug transport into the central nervous system, including the role of efflux transporters like P-glycoprotein. drugbank.com

Receptor Function and Allosteric Modulation: If this compound is found to have significant affinity for other receptors (e.g., muscarinic or serotonergic), it could be used to study receptor crosstalk and the potential for allosteric modulation, where binding at one site influences binding or activity at another.

The following table details potential applications of this compound as a tool in basic research.

Research AreaSpecific ApplicationScientific Question Addressed
NeuropharmacologyIn vivo blockade of CNS H1 receptors.What is the role of H1 receptors in sleep-wake cycles, cognition, and memory?
ImmunologyIn vitro differentiation of histamine receptor signaling in mast cells or basophils.Which cellular responses are mediated specifically by H1 receptors versus H2 or H4 receptors?
Drug Metabolism and PharmacokineticsSubstrate for blood-brain barrier efflux transporter assays. drugbank.comDoes this compound interact with P-glycoprotein or other transporters that regulate CNS drug exposure?
Cell SignalingTool compound to investigate receptor desensitization and internalization.How does chronic antagonism by this compound affect H1 receptor expression and signaling pathways?

Development of Advanced Computational Models for this compound-Target Interactions

Computational chemistry and molecular modeling offer powerful tools to accelerate drug discovery and deepen the understanding of drug-receptor interactions at an atomic level. nih.gov The development of advanced computational models for this compound is a critical future direction.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for this compound and its analogs. nih.govresearchgate.netmdpi.com These models correlate the 3D structural features of molecules with their biological activity, providing a roadmap for designing new derivatives with enhanced potency or selectivity. nih.gov

Molecular Docking: High-resolution molecular docking simulations can predict the precise binding orientation of this compound within the H1 receptor's binding pocket, as well as potential off-targets. mdpi.comnih.govresearchgate.netbiointerfaceresearch.commdpi.com This can help identify key amino acid residues involved in the interaction, guiding site-directed mutagenesis studies to validate the binding mode experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the this compound-receptor complex over time. researchgate.netmdpi.commdpi.com These simulations can reveal how the binding of this compound stabilizes specific receptor conformations and can help calculate binding free energies, offering a more accurate prediction of binding affinity than static docking alone. mdpi.com

This table summarizes key computational models and their specific applications for advancing this compound research.

Computational ModelObjectiveExpected Outcome
3D-QSAR (CoMFA/CoMSIA)To identify the key structural features of this compound that determine its binding affinity for the H1 receptor and potential off-targets. nih.govresearchgate.netContour maps indicating where steric bulk, electrostatic charge, or hydrophobicity could be modified to improve activity or selectivity.
Molecular DockingTo predict the binding pose and affinity of this compound at various target receptors. mdpi.comnih.govIdentification of key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) and a ranked list of potential off-targets.
Molecular Dynamics (MD) SimulationsTo simulate the dynamic behavior of the this compound-receptor complex and assess its stability. researchgate.netmdpi.comUnderstanding of conformational changes upon binding, calculation of binding free energy, and insights into the mechanism of inverse agonism.
Pharmacophore ModelingTo define the essential 3D arrangement of chemical features required for this compound's biological activity. mdpi.comA virtual screening tool to identify novel compounds from large chemical libraries with the potential to bind to the same targets.

Q & A

Q. How to conduct a comprehensive literature review on Bufenadrine's pharmacological mechanisms?

  • Methodological Answer : Begin by decomposing the research objective into key concepts: "this compound," "pharmacological mechanisms," and "target pathways." Use structured databases (e.g., PubMed, SciFinder) with Boolean operators to refine searches (e.g., "this compound AND (kinase inhibition OR receptor binding)"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of existing studies . Cross-reference primary sources (e.g., Journal of Medicinal Chemistry) and avoid over-reliance on review articles. For reproducibility, document search terms, filters, and exclusion criteria in a table (Example below) .
Search ComponentKeywords/StrategiesDatabases UsedResults Filtered
Pharmacological Targets"this compound" + "mechanism of action"PubMed, Web of Science2010–2025; English only

Q. What are the key considerations in designing in vitro experiments to assess this compound's efficacy?

  • Methodological Answer : Prioritize dose-response curves with at least five concentrations to determine IC50/EC50 values. Include positive controls (e.g., known inhibitors) and negative controls (e.g., vehicle-only treatments). Validate assay conditions (pH, temperature) using replicates (n ≥ 3) to ensure statistical power . For cell-based assays, report cell line origins, passage numbers, and authentication methods to address reproducibility concerns .

Q. How to characterize this compound's physicochemical properties for publication?

  • Methodological Answer : Follow IUPAC guidelines for compound nomenclature and provide:
  • Spectroscopic data : NMR (1H, 13C), HRMS, and IR peaks with interpretations.
  • Chromatographic purity : HPLC/GC retention times and % purity.
  • Solubility/stability : Test in biologically relevant buffers (e.g., PBS, DMSO) under varying storage conditions . Tabulate results for clarity (Example below) :
PropertyMethod UsedResultAcceptable Range
Melting PointDSC142°C±2°C
LogPHPLC3.1<5

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data on this compound's metabolic stability?

  • Methodological Answer : Apply contradiction analysis by identifying the "principal aspect" of the discrepancy (e.g., enzyme kinetics vs. bioavailability). Use in silico tools (e.g., molecular docking) to predict metabolite interactions and validate with hepatic microsome assays . Compare species-specific metabolic pathways (e.g., human vs. rodent CYP450 isoforms) and adjust experimental models accordingly .

Q. What methodologies optimize this compound's synthetic yield while maintaining purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use response surface modeling to identify optimal conditions. Monitor reaction progress via TLC/LC-MS and purify using preparative HPLC. Report yield, purity, and scalability trade-offs in a comparative table :
ConditionYield (%)Purity (%)Scalability (g-scale)
Catalyst A, 80°C7298Feasible
Catalyst B, 100°C8595Limited

Q. How to design translational studies evaluating this compound's therapeutic potential in disease models?

  • Methodological Answer : Align preclinical models with human pathophysiology (e.g., transgenic animals for target-specific diseases). Use PICO framework (Population: disease model; Intervention: this compound dose; Comparison: standard therapy; Outcome: biomarker reduction) to structure endpoints . For ethical compliance, justify sample sizes using power analysis and adhere to institutional review protocols for animal/human studies .

Guidance for Data Presentation

  • Tables/Figures : Differentiate primary data (e.g., raw IC50 values) from derived conclusions. Avoid duplicating text and visualizations .
  • Discussion Section : Contrast findings with prior studies, explicitly addressing limitations (e.g., "Our in vitro potency differs from Smith et al. (2022), likely due to assay pH variations") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.